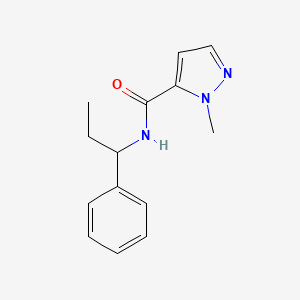
1-methyl-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide in lab experiments is its unique properties and potential applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, as well as potential applications in the treatment of obesity, diabetes, and neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are many future directions for the study of 1-methyl-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide. One possible direction is to further investigate its potential applications in the treatment of obesity, diabetes, and neurological disorders. Another possible direction is to study its potential use as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-methyl-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 1-phenyl-1-propanol and hydrazine hydrate to produce 1-phenylhydrazine. The second step involves the reaction of 1-phenylhydrazine with ethyl acetoacetate to produce 1-phenyl-3-methyl-5-pyrazolone. The final step involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with methyl isocyanate to produce this compound.
Aplicaciones Científicas De Investigación
1-methyl-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of obesity, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
2-methyl-N-(1-phenylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-12(11-7-5-4-6-8-11)16-14(18)13-9-10-15-17(13)2/h4-10,12H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATWOYFTFLMHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5416255.png)
![4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5416259.png)
![1-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]piperidine](/img/structure/B5416269.png)
![2-(2-furyl)-5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)pyrimidine](/img/structure/B5416274.png)
![1-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B5416282.png)
![N-(2,4-difluorophenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5416284.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5416289.png)

![1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5416313.png)
![N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5416319.png)
![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5416322.png)
![{2-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5416338.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5416347.png)
![N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5416355.png)